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Compound of Interest |

6-Methoxybenzo[d]thiazole-2-
Compound Name:

carbaldehyde
CAS No.: 123511-58-0
Cat. No.: B050793

Get Quote

This technical guide provides a comprehensive overview of the potent and selective c-Raf

kinase inhibitor, GW5074. It is crucial to note at the outset that while the initial query referenced
CAS number 123511-58-0, which corresponds to 6-Methoxybenzo[d]thiazole-2-
carbaldehyde[1][2], the vast body of scientific literature relevant to a bioactive compound for
researchers in drug development points to GW5074, identified by CAS number 220904-83-6[3]
[4][5][6]. This guide will, therefore, focus exclusively on GW5074, a compound of significant
interest for its multifaceted roles in cell signaling, neuroprotection, and cancer research.

This document is intended for researchers, scientists, and drug development professionals. It
will delve into the chemical properties, mechanism of action, and practical applications of
GW5074, providing both foundational knowledge and actionable experimental protocols. The
aim is to equip the reader with the necessary expertise to effectively utilize this compound in
their research endeavors.

Physicochemical Properties of GW5074

A thorough understanding of a compound's physical and chemical characteristics is
fundamental to its effective application in experimental settings. The key properties of GW5074
are summarized in the table below.
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Property Value References

3-(3,5-Dibromo-4-hydroxy-
Chemical Name benzylidene)-5-iodo-1,3- [31[5]
dihydro-indol-2-one

CAS Number 220904-83-6 [3][4][5][6]
Molecular Formula C15HsBrz2INO:2 [31[41[5]
Molecular Weight 520.94 g/mol [3B1141[5]
Appearance Yellow to orange solid [5]

Purity >95% (HPLC) [31[4]

N Soluble to 100 mM in DMSO
Solubility ] [31[41[5]
and 1 mM in ethanol.

Storage Desiccate at -20°C. [3114]

Mechanism of Action: A Tale of Selective Inhibition
and Paradoxical Activation

GW5074 is renowned for its potent and selective inhibition of c-Raf (also known as Raf-1), a
key serine/threonine kinase in the MAPK/ERK signaling cascade, with an ICso value of 9 nM.[7]
[8][9] This pathway is integral to regulating cellular processes such as proliferation,
differentiation, and survival.[10]

Selective Inhibition Profile

GW5074 exhibits high selectivity for c-Raf, showing over 100-fold greater potency against this
kinase compared to a panel of other kinases including CDK1, CDK2, c-src, ERK2, MEK, p38,
Tie2, VEGFR2, and c-fms.[3][4][5] This specificity makes it a valuable tool for dissecting the
precise roles of c-Raf in cellular signaling.

The Paradox of Neuroprotection: B-Raf Activation

While GW5074 inhibits c-Raf in vitro, its effects in neuronal cells are more complex and present
a fascinating paradox. In neurons, treatment with GW5074 leads to the activation of c-Raf and
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a subsequent stimulation of the Raf-MEK-ERK pathway.[7][11] Furthermore, GW5074
treatment also results in an increased activity of B-Raf, another member of the Raf kinase
family.[11] This is significant because B-Raf is not inhibited by GW5074 at concentrations
where the compound exerts its neuroprotective effects.[11]

The neuroprotective action of GW5074 is mediated through the activation of B-Raf.[12]
Overexpression of a kinase-dead form of B-Raf negates the protective effects of GW5074,
while overexpression of active B-Raf is protective on its own.[12] Interestingly, the
neuroprotection afforded by GW5074 is independent of the canonical MEK-ERK pathway, as
inhibitors of MEK do not block its cell-saving effects.[11] It is also independent of the Akt
signaling pathway.[9][11] Instead, the neuroprotective signaling activated by GW5074 involves
Ras and the transcription factor NF-kB.[11][13]
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1. Cell Seeding
Seed primary neurons (e.g., cerebellar granule neurons)
in 96-well plates.

2. Pre-treatment
Pre-treat cells with various concentrations of GW5074
(e.g., 0.1 - 10 pM) for 2 hours.

3. Toxin Exposure
Add neurotoxin (e.g., MPP+ or low potassium medium)
to induce apoptosis.

4. Incubation
Incubate for 24-48 hours.

5. Viability Assay
Assess cell viability using MTT, LDH release,
or automated cell counting.

6. Data Analysis
Quantify the neuroprotective effect of GW5074
by comparing to toxin-only and vehicle controls.

Click to download full resolution via product page

Caption: Experimental workflow for assessing GW5074's neuroprotective effects.

Data Interpretation and Key Considerations

o Paradoxical Activation: When working with whole cells, particularly neurons, it is critical to
remember that GW5074 can lead to the activation of the Raf-MEK-ERK pathway, a stark
contrast to its in vitro inhibitory action on c-Raf. [7][11]This necessitates careful experimental
design and the use of appropriate controls to dissect the specific signaling events under

investigation.
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o B-Raf vs. c-Raf: The differential effects of GW5074 on c-Raf and B-Raf highlight the
complexity of Raf signaling. When interpreting data, consider the relative expression and
activity of these isoforms in your experimental system.

o Off-Target Effects: While GW5074 is highly selective, it is always prudent to consider the
possibility of off-target effects, especially at higher concentrations. Validating key findings
with complementary approaches, such as genetic knockdown of the target, is recommended.

 In Vivo Studies: For in vivo experiments, factors such as bioavailability, brain penetrance,
and appropriate vehicle selection are crucial for obtaining reliable results. [3][4|GW5074 has
been shown to be brain penetrant. [3][4]

Conclusion

GW5074 is a powerful and selective inhibitor of c-Raf kinase that has become an invaluable
tool for researchers in neuroscience, cancer biology, and virology. Its unigue mechanism of
action, particularly the paradoxical activation of B-Raf in neurons leading to neuroprotection
through a non-canonical pathway, underscores the intricate nature of cellular signaling. By
understanding its chemical properties, mechanism of action, and the nuances of its application
in experimental settings, researchers can effectively leverage GW5074 to unravel complex
biological questions and explore new therapeutic avenues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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